Cas no 86633-09-2 (Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester)

Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester structure
86633-09-2 structure
Product name:Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester
CAS No:86633-09-2
MF:C12H20O4
MW:228.2848
CID:661020
PubChem ID:11096368

Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid, methylene-, bis(1,1-dimethylethyl) ester
    • ditert-butyl 2-methylidenepropanedioate
    • Propanedioic acid, 2-Methylene-, 1,3-bis(1,1-diMethylethyl) ester
    • Di-tert-butyl 2-methylenemalonate
    • Di-tert-butyl2-methylenemalonate
    • LPEDZARVHHELPJ-UHFFFAOYSA-N
    • tert-butyl 2-tert-butoxycarbonylacrylate
    • 86633-09-2
    • 1,3-DI-TERT-BUTYL 2-METHYLIDENEPROPANEDIOATE
    • di-t-butyl methylenemalonate
    • DTXSID30455089
    • di(tert-butyl) 2-methylenemalonate
    • 2-Methylene-malonic acid di-tert-butyl ester
    • SCHEMBL2712242
    • 2-methylene-propanedioic acid ditert-butyl ester
    • Inchi: InChI=1S/C12H20O4/c1-8(9(13)15-11(2,3)4)10(14)16-12(5,6)7/h1H2,2-7H3
    • InChI Key: LPEDZARVHHELPJ-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)C(=C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 228.13615911g/mol
  • Monoisotopic Mass: 228.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 52.6Ų

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